molecular formula C20H17N3O5S B2885304 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351595-75-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2885304
CAS No.: 1351595-75-9
M. Wt: 411.43
InChI Key: CWDXDZIBCOFYKM-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays demonstrated that certain derivatives led to increased apoptosis in cancer cell lines such as K562 and HeLa cells .

Table 1: HDAC Inhibition Activity of Related Compounds

CompoundHDAC1 IC50 (µM)HDAC3 IC50 (µM)K562 Cell Viability (%)
D28>100024.45 ± 1.2446.58 ± 0.35
D2932.59 ± 1.970.477 ± 0.0148.84 ± 1.32
D301.427 ± 0.020.100 ± 0.00340.33 ± 1.20

This table illustrates the potency of various compounds in inhibiting specific HDAC enzymes and their effect on cell viability.

The mechanism through which this compound exerts its biological effects may involve the modulation of gene expression through epigenetic mechanisms. The inhibition of HDACs leads to hyperacetylation of histones and subsequent transcriptional activation of tumor suppressor genes while silencing oncogenes.

Case Study 1: In Vitro Anticancer Screening

A study conducted on a series of thiazolo[5,4-c]pyridine derivatives revealed that modifications at the carbonyl and nitrogen positions significantly impacted their anticancer efficacy. The lead compound demonstrated an IC50 value of approximately 24μM24\mu M against HDAC3 and showed promising results in reducing the viability of K562 cells by over 50%50\% at 2μM2\mu M .

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis provided insights into how different substituents affect biological activity. For instance, the introduction of electron-withdrawing groups enhanced the inhibitory potency against HDACs while maintaining low cytotoxicity towards normal cells .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-18(15-6-3-9-26-15)22-20-21-12-7-8-23(10-17(12)29-20)19(25)16-11-27-13-4-1-2-5-14(13)28-16/h1-6,9,16H,7-8,10-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDXDZIBCOFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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